molecular formula C23H25N3OS B12764191 3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone CAS No. 104123-88-8

3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone

Cat. No.: B12764191
CAS No.: 104123-88-8
M. Wt: 391.5 g/mol
InChI Key: GZQPXGLXBBLWSW-NDXGJEFKSA-N
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Description

3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is a complex organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone typically involves a multi-step process. One common method includes the condensation of cinnamaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with diethylamine and benzaldehyde under specific conditions to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or methanol, and may require the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-((Diethylamino)methyl)-5-benzylidene-2-(phenylimino)-4-thiazolidinone
  • 3-((Diethylamino)methyl)-5-(4-methoxybenzylidene)-2-(phenylimino)-4-thiazolidinone

Uniqueness

3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone stands out due to its unique cinnamylidene moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-((Diethylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone, a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound is part of a broader class known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C19H24N2S\text{C}_{19}\text{H}_{24}\text{N}_2\text{S}

This compound features a thiazolidinone core, which is known for its role in various biological activities, including anticancer and antimicrobial effects.

Biological Activity Overview

The biological activity of thiazolidinones is often attributed to their ability to interact with various biomolecular targets. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound.

  • Mechanism of Action :
    • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines, as evidenced by increased caspase activity and annexin V staining .
    • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, which is critical for halting the proliferation of cancer cells .
  • Efficacy Against Cancer Cell Lines :
    • In vitro studies demonstrate significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231, with IC50 values indicating potent activity .
    • Comparative studies show that the compound exhibits higher efficacy than standard chemotherapeutic agents like doxorubicin in certain contexts .

Antimicrobial Activity

The antimicrobial properties of thiazolidinones have also been explored. Research indicates that compounds within this class can exhibit significant antibacterial effects against a range of pathogens.

  • In Vitro Antibacterial Studies :
    • The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Specific activity metrics include minimum inhibitory concentrations (MIC) that suggest potential for development into therapeutic agents .
    • The structural modifications in thiazolidinones often enhance their antibacterial potency, with specific substitutions being linked to improved activity against resistant strains .

Case Studies

Several case studies have documented the biological activity of thiazolidinone derivatives:

  • Study on Anticancer Activity :
    • A recent study evaluated a series of thiazolidinones, including our compound, demonstrating that they significantly inhibited tumor growth in xenograft models. The study utilized histological analysis to confirm apoptosis and reduced proliferation markers in treated tumors .
  • Antimicrobial Efficacy Assessment :
    • Another investigation focused on the antimicrobial properties of thiazolidinones against clinical isolates. The results indicated that certain derivatives exhibited strong antibacterial effects comparable to traditional antibiotics, suggesting a promising avenue for drug development .

Data Summary Table

Activity TypeCell Lines/PathogensIC50/MIC ValuesMechanism of Action
AnticancerMCF-7, MDA-MB-2310.31 µM (MCF-7)Induces apoptosis, cell cycle arrest
15.24 µM (MDA-MB-231)Modulates DNA damage response
AntimicrobialE. coli, StaphylococcusMIC < 10 µg/mLDisruption of bacterial cell wall

Properties

CAS No.

104123-88-8

Molecular Formula

C23H25N3OS

Molecular Weight

391.5 g/mol

IUPAC Name

(5E)-3-(diethylaminomethyl)-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H25N3OS/c1-3-25(4-2)18-26-22(27)21(17-11-14-19-12-7-5-8-13-19)28-23(26)24-20-15-9-6-10-16-20/h5-17H,3-4,18H2,1-2H3/b14-11+,21-17+,24-23?

InChI Key

GZQPXGLXBBLWSW-NDXGJEFKSA-N

Isomeric SMILES

CCN(CC)CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=NC3=CC=CC=C3

Canonical SMILES

CCN(CC)CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3

Origin of Product

United States

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